3',5-DIETHYL 6'-BENZOYL-9'-ETHOXY-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE
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Overview
Description
Diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or alcohol groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: This compound shares a similar core structure but has different substituents, leading to variations in its chemical properties and applications.
Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another related compound with a different core structure, used in different chemical and biological contexts.
Uniqueness
Diethyl 6’-benzoyl-9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C31H31NO6S3 |
---|---|
Molecular Weight |
609.8g/mol |
IUPAC Name |
diethyl 6'-benzoyl-9'-ethoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C31H31NO6S3/c1-6-36-20-14-15-22-21(16-20)25-26(30(4,5)32(22)27(33)19-12-10-9-11-13-19)40-23(28(34)37-7-2)17-31(25)39-18-24(41-31)29(35)38-8-3/h9-18H,6-8H2,1-5H3 |
InChI Key |
YJDJVSPXWHPDQY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C=C(S3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C=C(S3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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